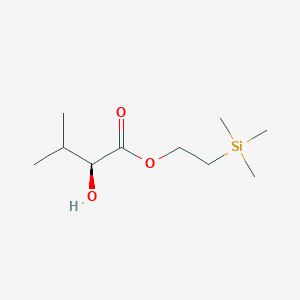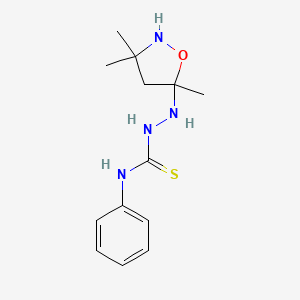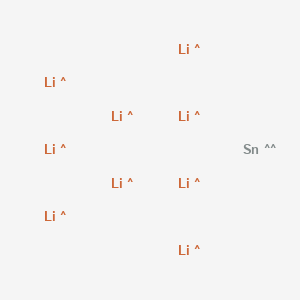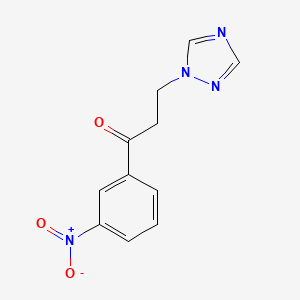![molecular formula C22H36Cl2O4 B14257952 1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene CAS No. 220969-35-7](/img/structure/B14257952.png)
1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene is a complex organic compound with a unique structure that includes multiple ether and chloroethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene typically involves multiple steps. One common method involves the reaction of 1,2-bis(2-chloroethoxy)ethane with 4-(2,4,4-trimethylpentan-2-yl)phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloroethoxy groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the ether linkages.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding alcohols .
Aplicaciones Científicas De Investigación
1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of ether linkages with biological molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene involves its interaction with various molecular targets. The chloroethoxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in hydrophobic interactions due to the presence of the trimethylpentan-2-yl group .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(2-chloroethoxy)ethane: Similar in structure but lacks the trimethylpentan-2-yl group.
1,2-Bis(2-iodoethoxy)ethane: Contains iodine atoms instead of chlorine, leading to different reactivity.
Bis(2-chloroethyl)ether: A simpler compound with only two chloroethoxy groups.
Uniqueness
1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene is unique due to its combination of multiple ether linkages and the bulky trimethylpentan-2-yl group. This structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
220969-35-7 |
|---|---|
Fórmula molecular |
C22H36Cl2O4 |
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
1,2-bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C22H36Cl2O4/c1-21(2,3)17-22(4,5)18-6-7-19(27-14-12-25-10-8-23)20(16-18)28-15-13-26-11-9-24/h6-7,16H,8-15,17H2,1-5H3 |
Clave InChI |
QMXMPTDNOUWURE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCCOCCCl)OCCOCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}phenol](/img/structure/B14257869.png)


![4-[(Benzyloxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14257881.png)

![Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)](/img/structure/B14257894.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14257903.png)



oxophosphanium](/img/structure/B14257939.png)

![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)
